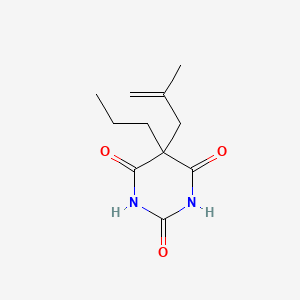
5-(2-Methylprop-2-en-1-yl)-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-2-propenyl)-5-propylbarbituric acid is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The unique structure of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid includes a propyl group and a 2-methyl-2-propenyl group attached to the barbituric acid core, which influences its pharmacological properties.
Preparation Methods
The synthesis of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes:
Starting Material: Barbituric acid.
Alkylation: The barbituric acid is alkylated using 2-methyl-2-propenyl bromide and propyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Purification: The product is purified by recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve continuous flow processes and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(2-Methyl-2-propenyl)-5-propylbarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield barbituric acid and the corresponding alcohols.
Scientific Research Applications
5-(2-Methyl-2-propenyl)-5-propylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of barbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.
Medicine: It serves as a reference compound in the development of new barbiturate-based drugs with improved therapeutic profiles.
Industry: The compound is used in the synthesis of other barbiturate derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of synaptic transmission.
Comparison with Similar Compounds
5-(2-Methyl-2-propenyl)-5-propylbarbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.
Thiopental: An ultra-short-acting barbiturate used for induction of anesthesia.
The uniqueness of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid lies in its specific alkyl groups, which influence its pharmacokinetics and pharmacodynamics, making it distinct from other barbiturates in terms of duration of action and potency.
Properties
CAS No. |
67051-55-2 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(2-methylprop-2-enyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h2,4-6H2,1,3H3,(H2,12,13,14,15,16) |
InChI Key |
DKTIRECFGPZPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















